molecular formula C13H18N2 B165636 5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 129306-07-6

5-Benzyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B165636
CAS No.: 129306-07-6
M. Wt: 202.3 g/mol
InChI Key: PGEGEJNTABPWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclopropane and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine typically involves the enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates . This method provides a key intermediate for the enantioselective synthesis of the compound. The reaction conditions often include the use of specific catalysts and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar enantioselective hydrogenation techniques. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .

Comparison with Similar Compounds

  • 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
  • 7-(S)-amino-5-[1®-phenylethyl]-5-azaspiro[2.4]heptane
  • (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one

Comparison: Compared to these similar compounds, 5-Benzyl-5-azaspiro[2.4]heptan-7-amine stands out due to its unique spirocyclic structure and the presence of an amino group, which enhances its reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEJNTABPWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of (7Z)-5-(phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione 7-(O-methyloxime) (assumed 3.1553 g, 12.92 mmol) in THF (130 mL) was added lithium aluminum hydride (1.58 g, 41.63 mmol). The mixture was heated at 65° C. and stirred for 3 h. The mixture was then cooled to 0° C., and Na2SO4.10H2O was added. The mixture was stirred overnight, and then 1 N aq. NaOH (6 mL) was added. The mixture was vigorously stirred for 30 min, and then extracted with DCM (3×50 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide racemic crude 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine (2.5355 g, 97% for 2 steps) as a light yellow oil. LCMS: (M+H)+: 203.1.
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3.1553 g
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reactant
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1.58 g
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130 mL
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Na2SO4.10H2O
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0 (± 1) mol
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6 mL
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Synthesis routes and methods III

Procedure details

In 80 ml of dry tetrahydrofuran was dissolved 490 mg of compound 5 followed by addition of 500 mg of lithium aluminum hydride and the mixture was refluxed for 8 hours. Then, at room temperature, 0.5 ml of water, 0.5 ml of 15% aqueous sodium hydroxide and 1.5 ml of water were added thereto in the order mentioned and the insolubles were filtered off. The filtrate was concentrated under reduced pressure to give 7-amino-5-benzyl-5-azaspiro[2.4]heptane (compound 6). This product was dissolved as it was, i.e., without purification, in 20 ml of ethanol and after addition of 10% palladium-on-carbon, catalytic hydrogenation was carried out at 4.5 kg/cm2 and 50° C. After 6 hours of reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure at a temperature not higher than room temperature. The above procedure gave title compound 7 as a crude product. This compound 7 was used, without purification, in various reactions.
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500 mg
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1.5 mL
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490 mg
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80 mL
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